molecular formula C14H8F2O2 B3063104 1,2-Bis(2-fluorophenyl)ethane-1,2-dione CAS No. 573-43-3

1,2-Bis(2-fluorophenyl)ethane-1,2-dione

Cat. No.: B3063104
CAS No.: 573-43-3
M. Wt: 246.21 g/mol
InChI Key: UWQCHLREAXYCBW-UHFFFAOYSA-N
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Description

1,2-bis(2-fluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8F2O2 It is a derivative of benzil, where the phenyl groups are substituted with fluorine atoms at the ortho positions

Scientific Research Applications

1,2-bis(2-fluorophenyl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The potency of inhibitors might be related to the flexibility of the dione bond and/or the dihedral angle adopted in the structure . Substitution within the rings affords increased selectivity toward Carboxylesterases (CEs) from different species .

Safety and Hazards

During use and storage, it should be avoided from contact with harmful substances such as oxidants, strong acids, and strong bases to prevent dangerous reactions .

Future Directions

While the synthetic chemistry of 1,2-Bis(2-fluorophenyl)ethane-1,2-dione is known in the literature, structural data have not yet been published for the compound . Therefore, future research could focus on further elucidating the structural properties of this compound. Additionally, given its use as a precursor in the production of various polymers, further applications in areas such as photovoltaics and gas chromatography could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(2-fluorophenyl)ethane-1,2-dione can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable reagent to form the corresponding benzoin intermediate, which is then oxidized to yield the desired dione . The reaction conditions typically involve the use of a base such as potassium carbonate and an oxidizing agent like nitric acid or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(2-fluorophenyl)ethane-1,2-dione is unique due to the ortho substitution of fluorine atoms, which influences its chemical reactivity and physical properties. This substitution pattern can lead to different electronic effects and steric interactions compared to its isomers .

Properties

IUPAC Name

1,2-bis(2-fluorophenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQCHLREAXYCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453098
Record name 1,2-bis(2-fluorophenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-43-3
Record name 1,2-bis(2-fluorophenyl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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